molecular formula C10H11BrO B1267562 1-Bromo-4-[(2-methylprop-2-en-1-yl)oxy]benzene CAS No. 5820-27-9

1-Bromo-4-[(2-methylprop-2-en-1-yl)oxy]benzene

Cat. No. B1267562
CAS RN: 5820-27-9
M. Wt: 227.1 g/mol
InChI Key: KHQSRDPRMBZDDT-UHFFFAOYSA-N
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Description

“1-Bromo-4-[(2-methylprop-2-en-1-yl)oxy]benzene” is a chemical compound with the molecular formula C10H11BrO . It has a molecular weight of 227.1 . The compound is a liquid at room temperature .


Molecular Structure Analysis

The InChI code for “1-Bromo-4-[(2-methylprop-2-en-1-yl)oxy]benzene” is 1S/C10H11BrO/c1-8(2)7-12-10-5-3-9(11)4-6-10/h3-6H,1,7H2,2H3 . This indicates the molecular structure of the compound.


Physical And Chemical Properties Analysis

“1-Bromo-4-[(2-methylprop-2-en-1-yl)oxy]benzene” is a liquid at room temperature .

Scientific Research Applications

Application in Organic Synthesis

1-Bromo-4-[(2-methylprop-2-en-1-yl)oxy]benzene

is a chemical compound used in organic synthesis .

Summary of the Application

This compound is used as a building block in the synthesis of more complex organic molecules. It has been used in the preparation of esters of 2,4-dienoic acids via a palladium-catalyzed reaction with methyl acrylate in the presence of triethylamine .

Methods of Application or Experimental Procedures

The specific procedures can vary depending on the target molecule, but a general approach might involve the following steps:

Results or Outcomes

The outcome of the reaction is the formation of esters of 2,4-dienoic acids . The yield and purity of the product can vary depending on the specific conditions used in the reaction.

Application in E2 Reaction

Summary of the Application

“1-Bromo-4-[(2-methylprop-2-en-1-yl)oxy]benzene” can be used in E2 reactions . E2 reactions are a type of elimination reaction that results in the formation of a double bond .

Methods of Application or Experimental Procedures

The E2 reaction mechanism involves the use of a base to deprotonate a β-hydrogen on the substrate, leading to the formation of a double bond and the departure of the leaving group . The specific procedures can vary depending on the target molecule and the base used.

Results or Outcomes

The outcome of the E2 reaction is the formation of a double bond .

Application in Thermo Data Engine

Summary of the Application

“1-Bromo-4-[(2-methylprop-2-en-1-yl)oxy]benzene” can be used in the Thermo Data Engine (TDE) for pure compounds . TDE is a database that provides thermodynamic data for pure compounds .

Methods of Application or Experimental Procedures

The compound can be used in the TDE by inputting its molecular formula and other relevant parameters into the database . The database then provides the thermodynamic data for the compound .

Results or Outcomes

The outcome of using the compound in the TDE is the acquisition of thermodynamic data for the compound . This data can be used in various scientific research applications .

Safety And Hazards

The compound has been assigned the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, and H335 . The precautionary statements are P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name

1-bromo-4-(2-methylprop-2-enoxy)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BrO/c1-8(2)7-12-10-5-3-9(11)4-6-10/h3-6H,1,7H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHQSRDPRMBZDDT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)COC1=CC=C(C=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20284603
Record name 1-bromo-4-[(2-methylprop-2-en-1-yl)oxy]benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20284603
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Bromo-4-[(2-methylprop-2-en-1-yl)oxy]benzene

CAS RN

5820-27-9
Record name NSC86579
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=86579
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name NSC37994
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=37994
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-bromo-4-[(2-methylprop-2-en-1-yl)oxy]benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20284603
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of 4-bromo phenol (7.0 g, 40.40 mmol) in acetone (165 mL) was added K2CO3 (27.8 g, 202 mmol) followed by 3-bromo-2-methylprop-1-ene (4.9 mL, 44.5 mmol). The mixture was stirred at reflux temperature for 16 h. After cooling to room temperature, the reaction mixture was diluted with CH2Cl2 (200 mL), washed with H2O (2×50 mL) and brine (50 mL). The organic phase was dried over anhydrous sodium sulfate and concentrated under reduced pressure to afford the title compound (6) (8.0 g, 93%) as a colorless liquid. 1H NMR (CDCl3, 400 MHz) δ 7.37 (d, J=9.2 Hz, 2H), 6.81 (d, J=9.2 Hz, 2H), 5.08 (s, 1H), 5.00 (s, 1H), 4.41 (s, 2H), 1.83 (s, 3H); MS (ESI, M+H+) C10H12BrO, calcd. 227.1. found 227.0, 229.0.
Quantity
7 g
Type
reactant
Reaction Step One
Name
Quantity
27.8 g
Type
reactant
Reaction Step One
Quantity
165 mL
Type
solvent
Reaction Step One
Quantity
4.9 mL
Type
reactant
Reaction Step Two
Quantity
200 mL
Type
solvent
Reaction Step Three

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